ethyl 4-(2-chloro-5-ethoxy-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-(2-chloro-5-ethoxy-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C17H21ClN2O5 and its molecular weight is 368.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1138995 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Some derivatives of the tetrahydropyrimidine class have been studied for their potential antiviral effects, particularly against retroviruses. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, demonstrating significant antiretroviral activity comparable to reference drugs like adefovir and tenofovir (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial and Antifungal Properties
Derivatives have also been synthesized and evaluated for their in vitro antimicrobial and antifungal activities. For example, novel chromone-pyrimidine coupled derivatives have been assessed against various bacterial and fungal strains, with some compounds exhibiting potent antibacterial and antifungal effects. This research underscores the potential of these compounds as antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Antioxidant and Radioprotective Activities
A novel pyrimidine derivative has been synthesized and characterized for its antioxidant activity using various assays. It has also been tested for radioprotective properties using the Drosophila melanogaster model, showing promising results in reducing oxidative stress induced by ionizing radiation (Mohan, Sarojini, Narayana, Sanjeev, & Sreepada, 2014).
Thermodynamic Properties
The combustion energies and enthalpies of formation for various pyrimidine esters have been experimentally determined, providing insights into their thermodynamic properties. This research contributes to a better understanding of the energy profiles of these compounds, which is crucial for their practical applications (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).
Reaction Mechanisms and Structural Analysis
Studies have explored the reaction mechanisms and structural analysis of tetrahydropyrimidine derivatives. For example, the effect of thiophenol on the reaction pathway of certain derivatives has been investigated, offering valuable information on ring expansion versus nucleophilic substitution processes. This type of research aids in understanding the chemical behavior and potential applications of these compounds (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010).
Properties
IUPAC Name |
ethyl 4-(2-chloro-5-ethoxy-4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O5/c1-5-24-13-7-10(11(18)8-12(13)23-4)15-14(16(21)25-6-2)9(3)19-17(22)20-15/h7-8,15H,5-6H2,1-4H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEMDJLYJGUJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.